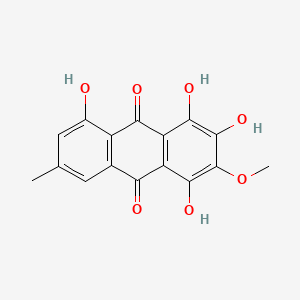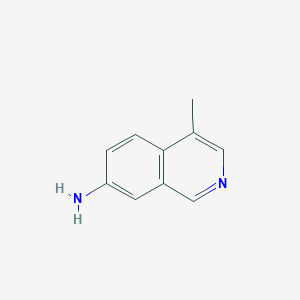![molecular formula C10H10N2O B13128029 [2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro- CAS No. 827622-89-9](/img/structure/B13128029.png)
[2,2'-Bipyridin]-4(1H)-one, 2,3-dihydro-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2,2’-Bipyridin]-4(1H)-one, 2,3-dihydro- is a heterocyclic organic compound that features a bipyridine core with a ketone functional group at the 4-position and a partially hydrogenated ring. This compound is of significant interest in various fields of chemistry due to its unique structural properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2,2’-Bipyridin]-4(1H)-one, 2,3-dihydro- typically involves the following steps:
Starting Materials: The synthesis begins with 2,2’-bipyridine, which is commercially available or can be synthesized from pyridine derivatives.
Hydrogenation: The 2,2’-bipyridine undergoes partial hydrogenation to form 2,3-dihydro-2,2’-bipyridine. This step is usually carried out using a hydrogenation catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures.
Oxidation: The partially hydrogenated bipyridine is then oxidized to introduce the ketone functional group at the 4-position. This can be achieved using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of [2,2’-Bipyridin]-4(1H)-one, 2,3-dihydro- may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
[2,2’-Bipyridin]-4(1H)-one, 2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex derivatives.
Reduction: It can be reduced back to its fully hydrogenated form under suitable conditions.
Substitution: The bipyridine core allows for various substitution reactions, particularly at the nitrogen atoms and the 4-position.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogenating agents, organometallic reagents
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized bipyridine derivatives, while substitution reactions can introduce various functional groups into the bipyridine core.
Aplicaciones Científicas De Investigación
[2,2’-Bipyridin]-4(1H)-one, 2,3-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with transition metals that are studied for their catalytic properties.
Biology: The compound and its derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing into the use of bipyridine derivatives in drug development, particularly for their ability to interact with metal ions in biological systems.
Industry: In industrial applications, bipyridine compounds are used in the synthesis of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism by which [2,2’-Bipyridin]-4(1H)-one, 2,3-dihydro- exerts its effects is largely dependent on its ability to coordinate with metal ions. The bipyridine core can form stable complexes with various metals, which can then participate in catalytic cycles or biological processes. The ketone functional group at the 4-position also plays a role in the compound’s reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
2,2’-Bipyridine: The parent compound without the ketone functional group.
4,4’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 4-positions.
4,4’-Di-tert-butyl-2,2’-bipyridine: A derivative with bulky tert-butyl groups at the 4-positions.
Uniqueness
[2,2’-Bipyridin]-4(1H)-one, 2,3-dihydro- is unique due to the presence of the ketone functional group, which significantly alters its chemical properties and reactivity compared to other bipyridine derivatives. This functional group allows for additional types of chemical reactions and interactions, making it a versatile compound in both research and industrial applications.
Propiedades
Número CAS |
827622-89-9 |
|---|---|
Fórmula molecular |
C10H10N2O |
Peso molecular |
174.20 g/mol |
Nombre IUPAC |
2-pyridin-2-yl-2,3-dihydro-1H-pyridin-4-one |
InChI |
InChI=1S/C10H10N2O/c13-8-4-6-12-10(7-8)9-3-1-2-5-11-9/h1-6,10,12H,7H2 |
Clave InChI |
PHOJINCYFQLYFH-UHFFFAOYSA-N |
SMILES canónico |
C1C(NC=CC1=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl2-chloroimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B13127980.png)

![Pyrimido[5,4-h]quinazoline-5,6-dione](/img/structure/B13127984.png)

![(2R)-2-amino-5-[[(2S)-1-(carboxymethylamino)-1-oxo-3-sulfanylpropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B13127992.png)





